[2-[9-[(3,4-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-oxoethyl]urea
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Overview
Description
[2-[9-[(3,4-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-oxoethyl]urea: is a synthetic organic compound characterized by its unique spirocyclic structure. This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-[9-[(3,4-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-oxoethyl]urea typically involves multi-step organic reactions. The initial step often includes the formation of the spirocyclic core, followed by the introduction of the difluorophenylmethyl group. The final step involves the incorporation of the urea moiety under controlled conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluorophenylmethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Sodium methoxide, potassium tert-butoxide, often in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders, due to its ability to modulate specific biological pathways.
Industry: In the industrial sector, it is utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of [2-[9-[(3,4-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-oxoethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and thereby modulating various biochemical pathways. This can result in therapeutic effects, such as inhibition of cancer cell proliferation or modulation of neurotransmitter release.
Comparison with Similar Compounds
- [2-[9-[(3,4-Dichlorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-oxoethyl]urea
- [2-[9-[(3,4-Dimethylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-oxoethyl]urea
Uniqueness: The presence of the difluorophenylmethyl group in [2-[9-[(3,4-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-oxoethyl]urea imparts unique electronic and steric properties, enhancing its binding affinity and specificity towards certain biological targets compared to its analogs.
Properties
IUPAC Name |
[2-[9-[(3,4-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-oxoethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N4O2/c19-14-3-2-13(8-15(14)20)10-23-6-1-4-18(11-23)5-7-24(12-18)16(25)9-22-17(21)26/h2-3,8H,1,4-7,9-12H2,(H3,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZSMQRLEQHDTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)CNC(=O)N)CN(C1)CC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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